Lycoricidin-A
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Overview
Description
This compound has garnered significant attention due to its potent anticancer activity against tumors of the brain, skin, and breast . Narciclasine is an isocarbostyril alkaloid, which means it has a unique structure that contributes to its biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of narciclasine has been accomplished through a late-stage, amide-directed C–H hydroxylation of a lycoricidine intermediate . This method involves several steps, including the transformation of phenylalanine to protocatechuic aldehyde via trans-cinnamic acid, p-coumaric acid, and caffeic acid . Protocatechuic aldehyde then reacts with tyramine, yielding an imine (Schiff’s base) that is reduced and methylated to O-methyl-norbelladine .
Industrial Production Methods: While specific industrial production methods for narciclasine are not extensively documented, the synthetic routes mentioned above can be adapted for large-scale production. The key steps involve the use of common reagents and conditions that can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Narciclasine undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the formation of a cyclic phosphate at two of the adjacent hydroxyl groups of narciclasine . This modification enhances its solubility and biological activity.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of narciclasine include phenylalanine, protocatechuic aldehyde, tyramine, and various oxidizing and reducing agents . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products: The major products formed from these reactions include various derivatives of narciclasine, such as cyclic phosphates and other modified forms that exhibit enhanced biological activities .
Scientific Research Applications
Narciclasine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable compound for studying the synthesis and modification of isocarbostyril alkaloids . In biology, narciclasine is used to investigate its effects on plant growth and development .
In medicine, narciclasine has shown potent anticancer activity, particularly against glioblastoma multiforme, by decreasing mitotic rates without inducing apoptosis . It also modulates the Rho/Rho kinase/LIM kinase/cofilin signaling pathway, increasing GTPase RhoA activity and inducing actin stress fiber formation .
Mechanism of Action
Narciclasine exerts its effects through several molecular targets and pathways. It has been shown to inhibit protein synthesis, isocitrate lyase, and hydroxypyruvate reductase activities . Additionally, narciclasine induces autophagy-dependent apoptosis in gastric cancer cells by inhibiting the phosphorylation level of Akt/mTOR, thereby reducing the proliferation of these cells . It also acts as a novel inhibitor of topoisomerase I, which is essential for maintaining DNA integrity .
Comparison with Similar Compounds
Narciclasine is unique among similar compounds due to its specific molecular structure and biological activities. Similar compounds include other plant-derived anticancer agents such as camptothecin derivatives (topotecan and irinotecan), paclitaxel, and vinblastine . While these compounds also exhibit anticancer properties, narciclasine’s ability to modulate specific signaling pathways and induce autophagy-dependent apoptosis sets it apart.
List of Similar Compounds:- Camptothecin derivatives (topotecan and irinotecan)
- Paclitaxel
- Vinblastine
Properties
IUPAC Name |
2,3,4,7-tetrahydroxy-3,4,4a,5-tetrahydro-2H-[1,3]dioxolo[4,5-j]phenanthridin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO7/c16-6-1-5-4-2-7-13(22-3-21-7)11(18)8(4)14(20)15-9(5)12(19)10(6)17/h1-2,6,9-10,12,16-19H,3H2,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAZURSABQIKGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=C3C(=C2)C4=CC(C(C(C4NC3=O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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